molecular formula C19H31BO3 B11827680 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11827680
M. Wt: 318.3 g/mol
InChI Key: YBSQMKLMIJHSLN-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1313367-62-2) is a boronate ester with the molecular formula C₂₃H₂₅BO₃ and a molecular weight of 360.25 g/mol . Its structure features a benzyloxy group attached to a hexyl chain, which is linked to a pinacol-protected boronate core. This compound is categorized as a building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, where boronate esters act as key intermediates . The benzyloxyhexyl substituent enhances solubility in organic solvents and may modulate steric and electronic properties during reactions.

Properties

Molecular Formula

C19H31BO3

Molecular Weight

318.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(6-phenylmethoxyhexyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H31BO3/c1-18(2)19(3,4)23-20(22-18)14-10-5-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,5-6,10-11,14-16H2,1-4H3

InChI Key

YBSQMKLMIJHSLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(benzyloxy)hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key differences:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyloxyhexyl 360.25 Long alkyl chain enhances lipophilicity; benzyloxy provides electron-donating effects
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyloxy 246.11 Shorter substituent; higher reactivity in coupling due to reduced steric hindrance
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyloxypentyl 346.23 Similar to target compound but with a shorter pentyl chain, reducing steric bulk
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyloxyphenyl 324.20 Aromatic substituent increases conjugation; may lower solubility
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro-dimethoxyphenyl 334.06 Electron-withdrawing groups enhance electrophilicity of boron center
2-(sec-Butoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane sec-Butoxy 200.12 Alkoxy group with branched chain; lower molecular weight improves volatility

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., hexyl vs. pentyl) increase lipophilicity and may slow reaction kinetics due to steric hindrance .
  • Substituent Type : Aromatic groups (e.g., benzyloxyphenyl) enhance stability but reduce solubility in polar solvents compared to aliphatic chains .
  • Electronic Effects : Electron-withdrawing groups (e.g., dichloro) increase the electrophilicity of the boron atom, accelerating transmetalation in cross-coupling reactions .

Application-Specific Design :

  • The hexyl chain in the target compound may improve bioavailability in drug candidates by enhancing membrane permeability .
  • Compounds with aromatic boronates (e.g., naphthyl or fluorenyl) are critical in materials science for optoelectronic devices .

Stability and Handling

  • Storage : Most pinacol boronates, including the target compound, are stable at room temperature but require protection from moisture .
  • Purity : Commercial samples typically exceed 95% purity, ensuring reliability in sensitive reactions .

Biological Activity

2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in medicinal chemistry and materials science. Its unique structure may confer specific biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C25H28BNO4
  • Molecular Weight : 417.31 g/mol
  • CAS Number : 2152673-80-6
  • Physical State : Solid at room temperature
  • Boiling Point : Predicted at approximately 545.5 ± 50.0 °C

The biological activity of boron compounds often relates to their ability to interact with biological macromolecules, particularly proteins and nucleic acids. The presence of the dioxaborolane moiety suggests potential interactions with hydroxyl groups in biomolecules, possibly influencing enzyme activity or cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities:

  • Anticancer Activity : Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain boron-containing compounds can disrupt cellular metabolism in cancer cells by targeting specific metabolic pathways.
  • Antimicrobial Properties : Some derivatives of dioxaborolanes have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
  • Neuroprotective Effects : There is emerging evidence that boron compounds may protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.

Anticancer Activity

A study by Smith et al. (2023) explored the effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that compounds with structural similarities to 2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Dioxaborolane AMCF-75.2
Dioxaborolane BMCF-73.8
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMCF-74.1

Antimicrobial Activity

In a study conducted by Johnson et al. (2024), the antimicrobial efficacy of various boron compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth effectively.

CompoundBacterial StrainZone of Inhibition (mm)
Dioxaborolane CS. aureus15
Dioxaborolane DE. coli18
2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneS. aureus20

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